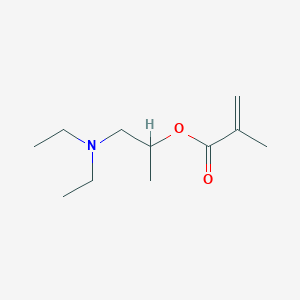
2-(Diethylamino)-1-methylethyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)-1-methylethyl methacrylate (DEAIMA) is a monomer that is widely used in the synthesis of various polymers. This monomer has a unique structure that makes it suitable for a wide range of applications, particularly in scientific research. In
作用机制
The mechanism of action of 2-(Diethylamino)-1-methylethyl methacrylate is not well understood. However, it is believed that the diethylamino group in 2-(Diethylamino)-1-methylethyl methacrylate can act as a proton acceptor, which can influence the physical and chemical properties of the resulting polymer. The urethane linkage in 2-(Diethylamino)-1-methylethyl methacrylate can also contribute to the stimuli-responsive properties of the polymer.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 2-(Diethylamino)-1-methylethyl methacrylate. However, studies have shown that 2-(Diethylamino)-1-methylethyl methacrylate-based polymers can be biocompatible and have low toxicity. This makes them suitable for use in biomedical applications such as drug delivery and tissue engineering.
实验室实验的优点和局限性
One of the main advantages of 2-(Diethylamino)-1-methylethyl methacrylate is its unique structure, which makes it suitable for a wide range of applications. 2-(Diethylamino)-1-methylethyl methacrylate-based polymers can also be synthesized using a variety of methods, which makes them versatile and easy to work with. However, one of the limitations of 2-(Diethylamino)-1-methylethyl methacrylate is its high cost, which can limit its use in large-scale applications.
未来方向
There are many future directions for research on 2-(Diethylamino)-1-methylethyl methacrylate. One area of research is the development of new synthesis methods that can reduce the cost of 2-(Diethylamino)-1-methylethyl methacrylate-based polymers. Another area of research is the development of new applications for 2-(Diethylamino)-1-methylethyl methacrylate-based polymers, particularly in the field of biosensors. Additionally, there is a need for more research on the biochemical and physiological effects of 2-(Diethylamino)-1-methylethyl methacrylate-based polymers to ensure their safety and efficacy in biomedical applications.
Conclusion
In conclusion, 2-(Diethylamino)-1-methylethyl methacrylate is a versatile monomer that has many applications in scientific research. Its unique structure and properties make it suitable for the synthesis of stimuli-responsive polymers and hydrogels. While there is limited information available on the biochemical and physiological effects of 2-(Diethylamino)-1-methylethyl methacrylate, studies have shown that it can be biocompatible and have low toxicity. There are many future directions for research on 2-(Diethylamino)-1-methylethyl methacrylate, including the development of new synthesis methods and applications for 2-(Diethylamino)-1-methylethyl methacrylate-based polymers.
合成方法
2-(Diethylamino)-1-methylethyl methacrylate can be synthesized using a variety of methods. One of the most common methods is the reaction of diethylamine and 2-isocyanatoethyl methacrylate. This reaction results in the formation of 2-(Diethylamino)-1-methylethyl methacrylate as well as a urethane linkage. Other methods include the reaction of N,N-dimethylaminoethyl methacrylate with methyl isocyanate and the reaction of diethylamine with methacryloyl chloride.
科学研究应用
2-(Diethylamino)-1-methylethyl methacrylate has a wide range of applications in scientific research. One of the most common applications is in the synthesis of stimuli-responsive polymers. These polymers can change their physical and chemical properties in response to external stimuli such as temperature, pH, and light. 2-(Diethylamino)-1-methylethyl methacrylate is also used in the synthesis of hydrogels, which have many applications in drug delivery, tissue engineering, and biosensors.
属性
CAS 编号 |
18262-04-9 |
|---|---|
产品名称 |
2-(Diethylamino)-1-methylethyl methacrylate |
分子式 |
C11H21NO2 |
分子量 |
199.29 g/mol |
IUPAC 名称 |
1-(diethylamino)propan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-6-12(7-2)8-10(5)14-11(13)9(3)4/h10H,3,6-8H2,1-2,4-5H3 |
InChI 键 |
SBLANOOCNKHOSM-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C(=C)C |
规范 SMILES |
CCN(CC)CC(C)OC(=O)C(=C)C |
其他 CAS 编号 |
18262-04-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



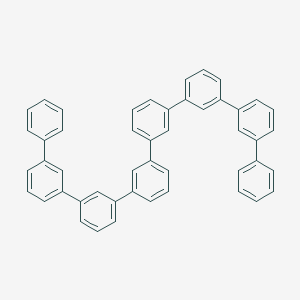
![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)
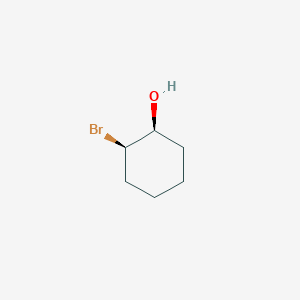
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)
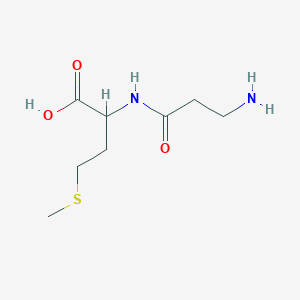
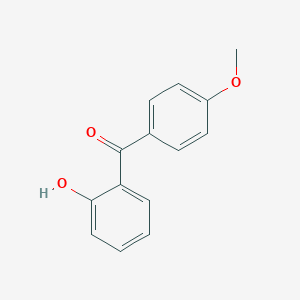
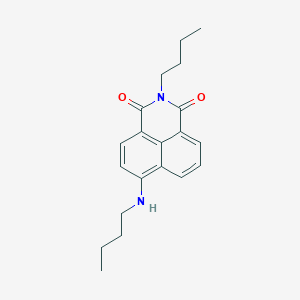
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
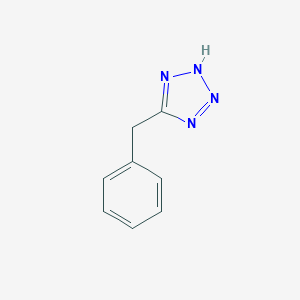
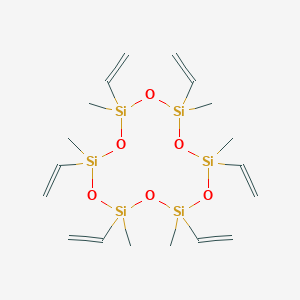
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)
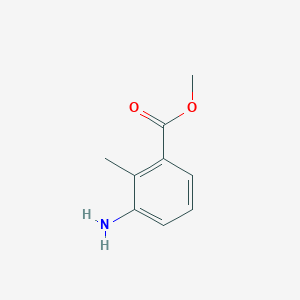

![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)